

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorophenol

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-fluorophenol

Cat. No.: B1527655

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **2-Amino-5-bromo-4-fluorophenol** (CAS No. 1037364-36-5), a halogenated phenolic compound with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, safety profile, and its emerging role as a versatile building block in the development of novel therapeutic agents. The strategic placement of bromo and fluoro substituents on the aminophenol scaffold offers unique electronic and steric properties, making it an attractive starting material for creating diverse molecular architectures.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. **2-Amino-5-bromo-4-fluorophenol** is registered under the CAS number 1037364-36-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) It is crucial to distinguish this isomer from its close relative, 2-Amino-4-bromo-5-fluorophenol (CAS No. 1016234-89-1), as the positional differences of the halogen atoms can significantly impact reactivity and biological activity.[\[13\]](#)[\[14\]](#)

Identifier	Value	Source
CAS Number	1037364-36-5	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12]
IUPAC Name	2-amino-5-bromo-4-fluorophenol	[4]
Synonyms	4-Bromo-5-fluoro-2-hydroxyaniline	[1]
Molecular Formula	C ₆ H ₅ BrFNO	[1] [2] [4] [9]
Molecular Weight	206.01 g/mol	[2] [4] [9]
InChI Key	QRRYTSCZSPPVQQ-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=C(C(=CC(=C1F)Br)O)N	

Physicochemical Characteristics

The physicochemical properties of **2-Amino-5-bromo-4-fluorophenol** are critical for its handling, reaction optimization, and formulation. While extensive experimental data for this specific compound is not widely published, the following table summarizes available information and predicted properties.

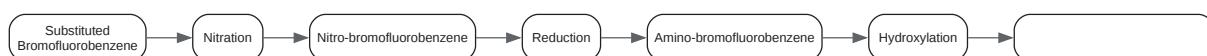
Property	Value	Notes
Physical Form	Solid	[4]
Purity	Typically >97%	As per commercial suppliers. [1] [4]
Storage Temperature	2-8°C, under inert atmosphere, protected from light	Recommended for maintaining stability. [4]

Synthesis and Purification

Synthetic Approaches

While specific, peer-reviewed synthetic protocols for **2-Amino-5-bromo-4-fluorophenol** (CAS 1037364-36-5) are not readily available in the public domain, the synthesis of halogenated aminophenols generally involves multi-step sequences. A plausible synthetic strategy could involve the nitration of a suitably substituted bromofluorobenzene, followed by reduction of the nitro group to an amine and subsequent introduction of the hydroxyl group. The precise order of these steps is critical to control regioselectivity.

The synthesis of related aminophenol derivatives often involves the reduction of a nitrophenol precursor. For instance, the synthesis of p-aminophenol from p-nitrophenol can be achieved using various reducing agents.[\[15\]](#)



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Caption: Generalized synthetic workflow for halogenated aminophenols.

Purification Strategies

The purification of substituted phenols is crucial to remove starting materials, byproducts, and other impurities. Common techniques include:

- Column Chromatography: This is a standard method for purifying organic compounds. For aminophenols, silica gel is a common stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent is gradually increased to elute the desired compound.
- Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
- Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like phenols, adjusting the pH of the aqueous phase is a critical step to facilitate separation.[\[1\]](#)

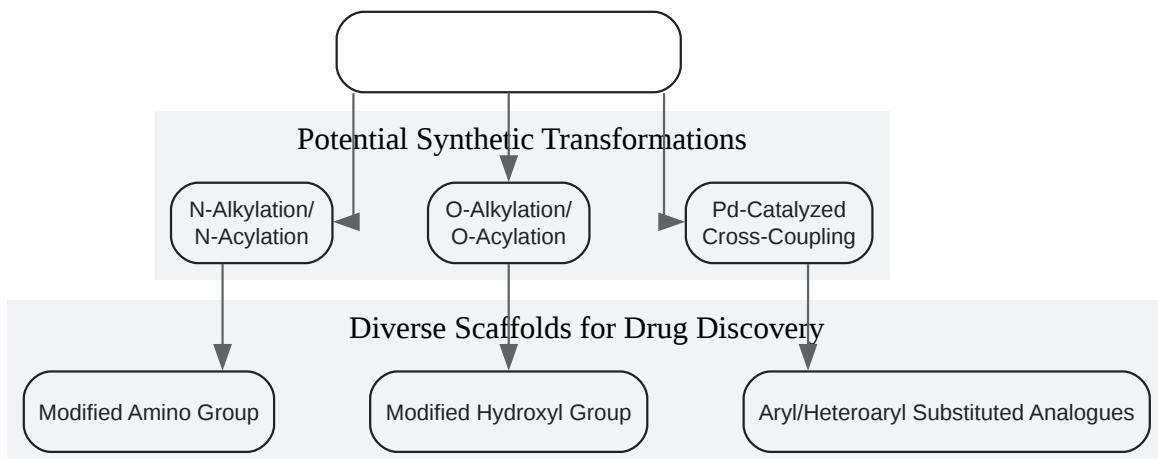
Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[2\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[16\]](#) The presence of both fluorine and bromine atoms, along with the amino and hydroxyl groups in **2-Amino-5-bromo-4-fluorophenol**, makes it a valuable scaffold for generating diverse chemical libraries for drug discovery.

While specific applications of **2-Amino-5-bromo-4-fluorophenol** in the synthesis of named drugs are not yet widely reported, its structural motifs are present in various biologically active molecules. For instance, the related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of tyrosine kinase inhibitors like Gefitinib and Afatinib.[\[17\]](#) It is also used in the development of inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase.[\[10\]](#)[\[11\]](#)

The amino and hydroxyl groups of **2-Amino-5-bromo-4-fluorophenol** provide reactive sites for a variety of chemical transformations, including:

- N-alkylation and N-acylation: To introduce diverse side chains.
- O-alkylation and O-acylation: To modify the phenolic hydroxyl group.
- Palladium-catalyzed cross-coupling reactions: The bromine atom can participate in reactions like Suzuki and Buchwald-Hartwig couplings to introduce aryl or heteroaryl moieties.



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Caption: Synthetic utility of **2-Amino-5-bromo-4-fluorophenol**.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of **2-Amino-5-bromo-4-fluorophenol**. While specific spectral data for this compound is not readily available in the public domain, the following techniques are standard for its analysis.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the aromatic protons and carbons would provide definitive information about the substitution pattern.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C-F, and C-Br stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[18]
- Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization to increase the volatility of the aminophenol.

Safety and Handling

2-Amino-5-bromo-4-fluorophenol is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Information

- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1][4]
 - H319: Causes serious eye irritation.[1][4]
 - H335: May cause respiratory irritation.[1][4]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
 - P271: Use only outdoors or in a well-ventilated area.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-Amino-5-bromo-4-fluorophenol is an emerging building block with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a versatile platform for creating diverse chemical entities. While detailed, publicly available research on this specific isomer is still limited, this guide provides a foundational understanding of its properties, potential applications, and safe handling practices. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and development.

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